

Chemical structure and properties of Aurantio-obtusin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Obtusin*

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Aurantio-obtusin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

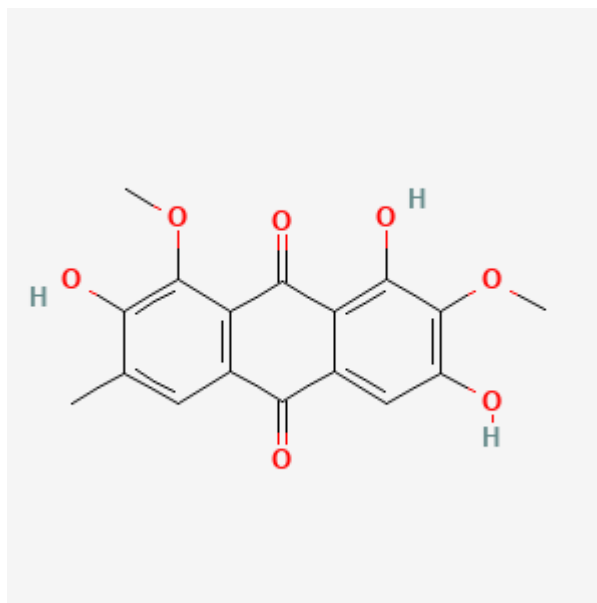
Aurantio-**obtusin**, a prominent anthraquinone derived from the seeds of *Cassia tora* L. and *Cassia obtusifolia* L., has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Traditionally used in Chinese medicine, this bioactive compound is now being explored for its potential therapeutic applications in a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Aurantio-**obtusin**. It details experimental protocols for its isolation and key biological assays and visualizes its known signaling pathways to support further research and drug development endeavors.

Chemical Structure and Identification

Aurantio-**obtusin** is chemically identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione.[1] Its structure is characterized by a tricyclic anthraquinone core with specific hydroxyl, methoxy, and methyl substitutions that are crucial for its biological activity.[5]

Identifier	Value
IUPAC Name	1,3,7-trihydroxy-2,8-dimethoxy-6-methylantracene-9,10-dione[5]
Molecular Formula	C ₁₇ H ₁₄ O ₇ [5]
Molecular Weight	330.29 g/mol [5]
CAS Number	67979-25-3[5]

Chemical Structure



Physicochemical Properties

The physicochemical properties of Aurantio-**obtusin** are essential for its handling, formulation, and pharmacokinetic profiling.

Property	Value
Appearance	Yellow crystal powder[6]
Melting Point	265-266 °C
Boiling Point	594.6 °C at 760 mmHg
Density	1.51 g/cm ³
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Low solubility in water.[8]
pKa	6.32 ± 0.20 (Predicted)

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data is critical for the identification and structural elucidation of Aurantio-**obtusin**. In negative ion mode, Aurantio-**obtusin** exhibits a deprotonated molecular ion $[M-H]^-$. The fragmentation pattern is characterized by the loss of methyl and other functional groups.[9]

Ion	m/z	Description
$[M-H]^-$	329.06631	Deprotonated molecular ion[9]
$[M-H-CH_3]^-$	314.0428	Loss of a methyl group[9]
$[M-H-2CH_3]^-$	299.0192	Loss of two methyl groups[9]
$[M-H-OC_2H_4]^-$	285.0410	Loss of an ethoxy group fragment[9]

NMR Spectroscopy

While complete assigned ¹H and ¹³C NMR data are not readily available in the cited literature, the structural determination of Aurantio-**obtusin** has been confirmed using ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HMQC, and HMBC.[2][4]

Infrared (IR) Spectroscopy

Detailed FTIR spectral data with specific band assignments for Aurantio-**obtusin** are not extensively reported in the available literature. However, the spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functional groups present in its structure.

Pharmacological Properties and Biological Activities

Aurantio-**obtusin** exhibits a wide array of pharmacological activities, making it a compound of significant interest for drug discovery.

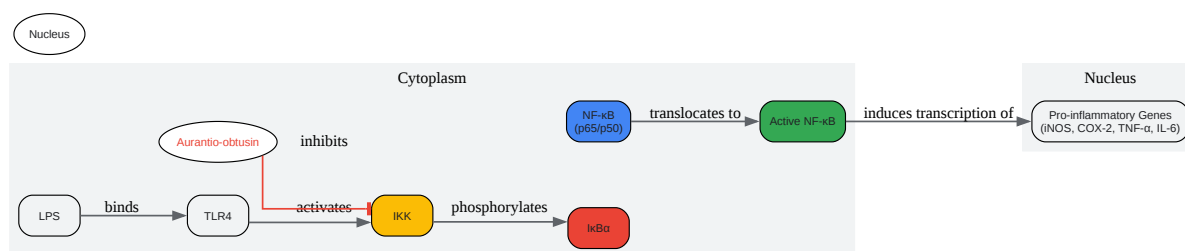
Biological Activity	Effect	IC ₅₀ /Effective Concentration
Anti-inflammatory	Inhibition of NO, PGE ₂ , TNF- α , and IL-6 production in LPS-stimulated RAW264.7 cells. [10]	-
Anti-inflammatory	Inhibition of nitric oxide production in lipopolysaccharide-treated MH-S cells.[11]	71.7 μ M[11]
Vasodilation	Induces vasorelaxation in isolated precontracted rat mesenteric artery rings.[12]	-
Antihypertensive	Potential therapeutic effects in hypertension.[7]	-
Neuroprotective	Antagonism of the vasopressin V _{1a} receptor.[13]	67.70 \pm 2.41 μ M[13]
Antidiabetic	Inhibition of rat lens aldose reductase (RLAR).[13][14]	13.6 μ M[13][14]
Anti-allergic	Inhibition of degranulation, histamine production, and ROS generation in IgE-mediated mast cells.[7]	-
Hepatoprotective	Ameliorates diet-induced hepatic steatosis.[15]	-
Antioxidant	Exhibits radical scavenging activity.	-
Anticancer	Weakly cytotoxic against HCT-116 and SGC7901 cell lines (Aurantio-obtusin-6-O- β -d-glucopyranoside).[16]	31.1 μ g/mL (HCT-116), 23.3 μ g/mL (SGC7901)[16]

Mechanisms of Action & Signaling Pathways

Aurantio-**obtusin** exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: NF- κ B Signaling Pathway

Aurantio-**obtusin**'s anti-inflammatory effects are primarily mediated through the inhibition of the NF- κ B signaling pathway. In response to inflammatory stimuli like LPS, Aurantio-**obtusin** prevents the phosphorylation and degradation of I κ B α . This, in turn, blocks the translocation of the NF- κ B p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF- α , and IL-6.[10][12]



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Caption: Inhibition of the NF- κ B signaling pathway by Aurantio-**obtusin**.

Vasodilatory Mechanism: PI3K/Akt/eNOS Signaling Pathway

Aurantio-**obtusin** promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway in endothelial cells. It stimulates the phosphorylation of Akt at Ser473, which in turn

phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a potent vasodilator.[12]



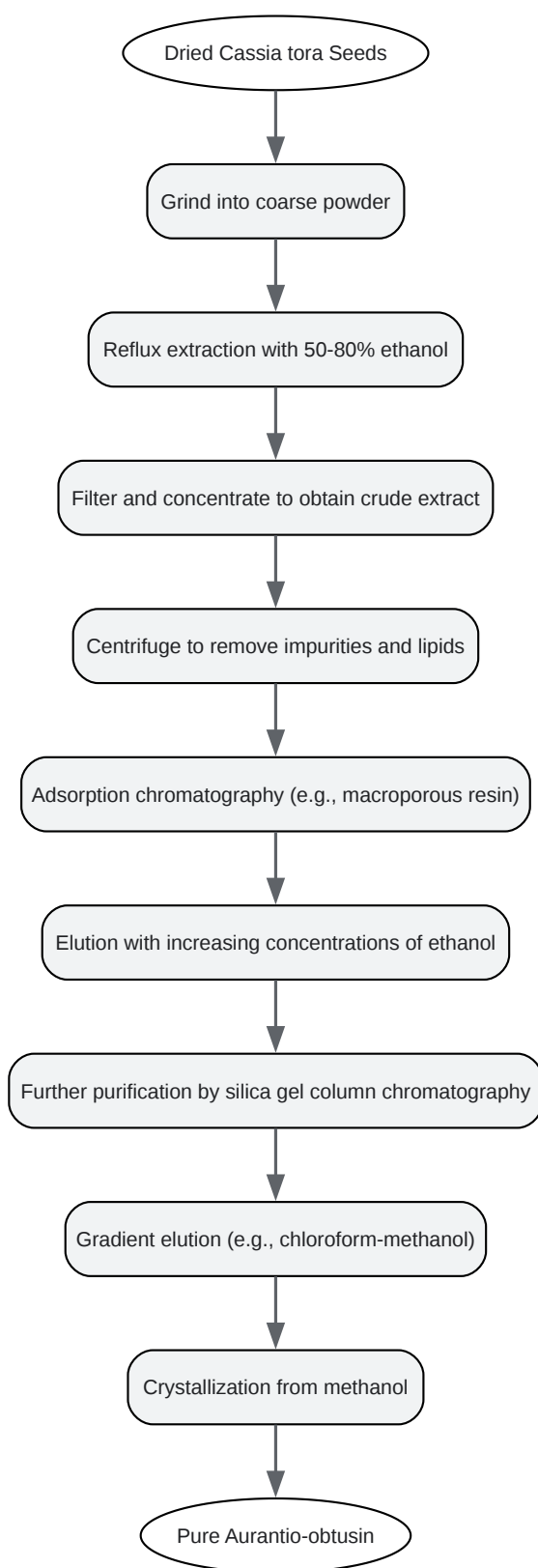
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Caption: Activation of the PI3K/Akt/eNOS signaling pathway by Aurantio-**obtusin**.

Experimental Protocols

Extraction and Isolation of Aurantio-obtusin from Cassia tora Seeds

This protocol outlines a general procedure for the isolation and purification of Aurantio-**obtusin**.



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Caption: General workflow for the extraction and isolation of Aurantio-**obtusin**.

Detailed Steps:

- Preparation of Plant Material: Grind dried seeds of *Cassia tora* into a coarse powder.[\[17\]](#)
- Extraction: Perform reflux extraction of the powdered seeds with 4-20 volumes of 50-80% ethanol for 0.5-3 hours. Repeat this step 2-4 times.[\[17\]](#)
- Concentration: Filter the combined extracts and evaporate the ethanol under reduced pressure to obtain a crude extract.[\[17\]](#)
- Preliminary Purification: Centrifuge the crude extract to remove insoluble impurities and lipids.[\[17\]](#)
- Chromatography:
 - Macroporous Resin Chromatography: Dissolve the extract in water and apply it to a macroporous resin column (e.g., D101). Wash the column with distilled water, followed by a low concentration of ethanol (e.g., 20%) to remove impurities. Elute the target compounds with a higher concentration of ethanol (e.g., 70%).[\[17\]](#)
 - Silica Gel Column Chromatography: Further purify the ethanol eluate using silica gel column chromatography with a gradient elution system, such as chloroform-methanol.[\[17\]](#)
- Crystallization: Collect the fractions containing Aurantio-**obtusin** and crystallize from methanol to obtain the pure compound.[\[17\]](#)
- Purity Analysis: Assess the purity of the isolated Aurantio-**obtusin** using High-Performance Liquid Chromatography (HPLC).[\[18\]](#)

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of Aurantio-**obtusin** in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

- Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

- Cell Viability Assay (MTT):
 - Seed RAW264.7 cells in a 96-well plate.
 - Treat the cells with various concentrations of Aurantio-**obtusin** (e.g., 6.25-100 μ M) for 24 hours.[\[13\]](#)
 - Add MTT solution and incubate for 4 hours.
 - Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
- Measurement of Nitric Oxide (NO) Production:
 - Pre-treat RAW264.7 cells with different concentrations of Aurantio-**obtusin** for 2 hours.
 - Stimulate the cells with LPS (e.g., 0.2 μ g/mL) for 24 hours.[\[12\]](#)
 - Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[\[12\]](#)
- Measurement of Pro-inflammatory Cytokines (TNF- α , IL-6) and Prostaglandin E₂ (PGE₂):
 - Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.
 - Quantify the levels of TNF- α , IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.[\[4\]](#)
- Western Blot Analysis for NF- κ B Pathway Proteins:
 - Treat cells as described above.
 - Lyse the cells and determine the protein concentration.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against phospho-I κ B α , I κ B α , phospho-NF- κ B p65, NF- κ B p65, and a loading control (e.g., β -actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[\[12\]](#)

Western Blot Analysis of the PI3K/Akt/eNOS Signaling Pathway

This protocol outlines the procedure to investigate the effect of Aurantio-**obtusin** on the PI3K/Akt/eNOS pathway in endothelial cells.

- Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line. Treat the cells with Aurantio-**obtusin** at various concentrations for the desired time points.
- Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[\[15\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.[\[1\]](#)
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[\[1\]](#)
 - Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt (Ser473), Akt, phospho-eNOS, eNOS, and a loading control (e.g., β -actin) overnight at 4°C.[\[1\]](#)[\[3\]](#)
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)

- Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.^[1]
- Densitometric Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Aurantio-**obtusin** is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its mechanisms of action, particularly in modulating key signaling pathways like NF- κ B and PI3K/Akt/eNOS, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for its isolation and the investigation of its pharmacological effects. Further research into the specific molecular targets and clinical efficacy of Aurantio-**obtusin** is warranted to fully realize its promise as a novel therapeutic agent.

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- To cite this document: BenchChem. [Chemical structure and properties of Aurantio-obtusin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150399#chemical-structure-and-properties-of-aurantio-obtusin]

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